
5-Amino-1-ethylindolin-2-one
概要
説明
Physical And Chemical Properties Analysis
5-Amino-1-ethylindolin-2-one has a molecular weight of 176.21 g/mol. Other specific physical and chemical properties were not found in the search results.科学的研究の応用
5-Amino-1-ethylindolin-2-onehylindolin-2-one is used as a building block in the synthesis of various heterocyclic compounds, such as indoles, quinolines, and pyrazoles. These compounds have been studied for their biological activities, including antimicrobial, antifungal, and antiviral activities. 5-Amino-1-ethylindolin-2-onehylindolin-2-one has also been used in the synthesis of inhibitors of enzyme-catalyzed reactions, such as phosphodiesterase and tyrosine kinase.
作用機序
The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its structure. Some indole derivatives act as agonists or antagonists at various receptor sites, while others may inhibit or enhance certain biochemical pathways . The pharmacokinetics of indole derivatives can also vary, influencing their absorption, distribution, metabolism, and excretion .
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others . These effects can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds .
実験室実験の利点と制限
5-Amino-1-ethylindolin-2-onehylindolin-2-one is a relatively stable compound and is easily synthesized in the laboratory. It is also relatively inexpensive and can be stored for long periods of time. However, it is a hazardous compound and must be handled with caution. It is also difficult to obtain in large quantities.
将来の方向性
Further research is needed to fully understand the biochemical and physiological effects of 5-Amino-1-ethylindolin-2-onehylindolin-2-one and its derivatives. Studies should also be conducted to explore the potential of 5-Amino-1-ethylindolin-2-onehylindolin-2-one as a starting material for the synthesis of various other heterocyclic compounds. Additionally, research should be conducted to further explore the potential of 5-Amino-1-ethylindolin-2-onehylindolin-2-one as an inhibitor of enzyme-catalyzed reactions. Finally, further research should be conducted to explore the potential applications of 5-Amino-1-ethylindolin-2-onehylindolin-2-one in the pharmaceutical and agrochemical industries.
生化学分析
Biochemical Properties
5-Amino-1-ethylindolin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing the transfer of phosphate groups to their substrates . This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, proteins that bind to specific DNA sequences and regulate the transcription of genetic information from DNA to mRNA .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Over time, this compound can degrade, leading to a decrease in its effectiveness. Long-term studies have also indicated that prolonged exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the glycolytic pathway, leading to changes in the levels of glycolytic intermediates . Additionally, this compound can affect the flux of metabolites through these pathways, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . For example, certain transporters can actively transport this compound into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide this compound to its site of action. For instance, the presence of specific amino acid sequences can direct this compound to the nucleus, where it can influence gene expression .
特性
IUPAC Name |
5-amino-1-ethyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVVLSILSIVNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627604 | |
| Record name | 5-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875003-50-2 | |
| Record name | 5-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



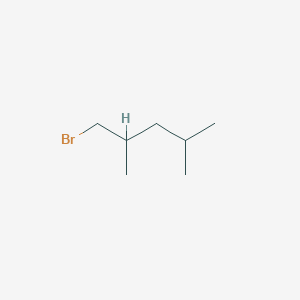
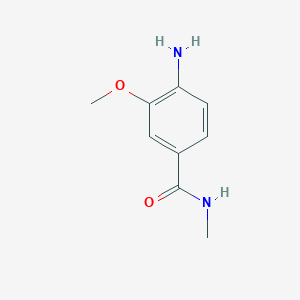
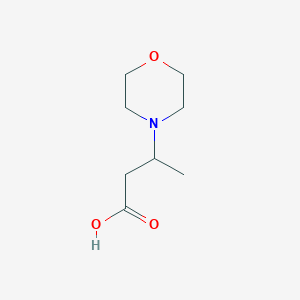

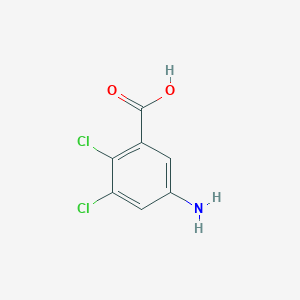
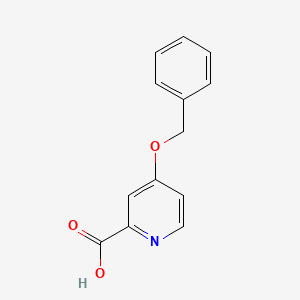
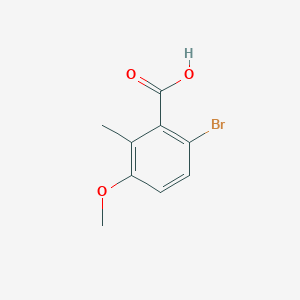
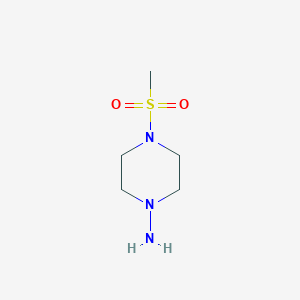

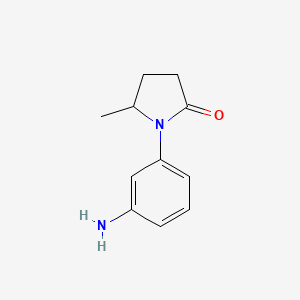
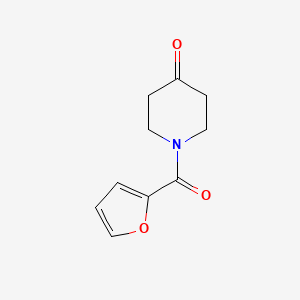
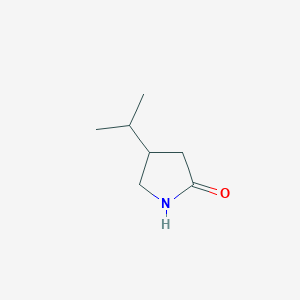
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
